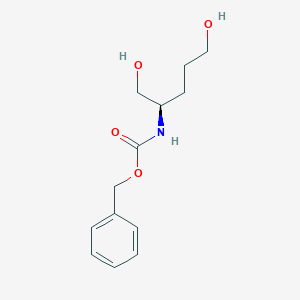

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONUZQBHASYEAL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373869 | |

| Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478646-28-5 | |

| Record name | (R)-2-N-Cbz-Amino-pentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

CAS Number: 478646-28-5

Introduction: A Chiral Building Block of Strategic Importance

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral organic molecule that holds significant potential for researchers and scientists in the field of drug development and complex molecule synthesis.[1] Its structure, featuring a stereochemically defined secondary amine protected by a benzyloxycarbonyl (Cbz) group and two terminal hydroxyl functionalities, makes it a versatile synthetic intermediate.[2] The precise spatial arrangement of these functional groups, dictated by the (R)-configuration at the C2 position, is of paramount importance in the construction of enantiomerically pure pharmaceutical agents, where stereochemistry often governs biological activity and safety profiles.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, potential applications in medicinal chemistry, and essential safety and handling information. The content herein is designed to empower researchers to effectively utilize this valuable chiral building block in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its successful application in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 478646-28-5 | [3] |

| Molecular Formula | C₁₃H₁₉NO₄ | [3] |

| Molecular Weight | 253.29 g/mol | [3] |

| Appearance | White solid | [4] |

| Purity | Typically ≥97% | [3] |

Synthesis and Manufacturing

The synthesis of this compound is achieved through a stereoselective reduction of a suitable precursor. A reliable and scalable protocol starts from (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate. The choice of the (S)-enantiomer of the starting material is crucial for obtaining the desired (R)-configuration in the final product due to the inversion of stereochemistry at the C2 position during the reduction of the ester group.

Experimental Protocol: Reduction of (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate

This protocol details the reduction of the diester starting material to the corresponding diol using sodium borohydride in the presence of ethanol.

Materials:

-

(S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride (NaBH₄)

-

Ethanol, anhydrous

-

Acetic acid

-

Ethyl acetate

-

Water

-

Sodium carbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

n-Heptane

Procedure:

-

To a dry, four-necked flask equipped with a dropping funnel and a thermometer, add 150 g of (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate.[4]

-

Cool the reaction vessel to 0-10 °C using an ice bath and add 150 g of anhydrous tetrahydrofuran to dissolve the starting material.[4]

-

Slowly add 29 g of sodium borohydride to the solution, followed by the addition of 72 g of anhydrous ethanol.[4]

-

Maintain the reaction temperature between 10-15 °C and monitor the progress of the reaction by a suitable method (e.g., TLC or LC-MS).

-

Upon completion of the reaction, quench the reaction by the dropwise addition of 90 g of acetic acid.[4]

-

Adjust the pH of the reaction mixture to 4-5.[4]

-

Add 330 g of water and 350 g of ethyl acetate to the flask and perform a liquid-liquid extraction.[4]

-

Separate the organic phase and wash it sequentially with sodium carbonate solution and saturated brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[4]

-

Concentrate the filtrate under reduced pressure at a temperature below 45 °C to obtain a solid product.[4]

-

Triturate the solid with 102 g of n-heptane, filter, and dry to yield (R)-2-N-Cbz-aminopentane-1,5-diol as a white solid.[4]

Expected Yield: Approximately 90.8% with a chemical purity of 96.3% and an optical purity of 99.8%.[4]

Synthesis Workflow Diagram

Sources

- 1. Buy this compound | 478646-28-5 [smolecule.com]

- 2. Benzyl (S)-1-((2s,3s)-1-(3-(6-Amino-9h-Purin-9-Yl)propylamino)-2-Hydroxy-1-Oxopentan-3-Ylamino)-4-Methyl-1-Oxopentan-2-Ylcarbamate | C27H38N8O5 | CID 49867051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (R)-2-N-CBZ-AMINO-PENTANE-1,5-DIOL | 478646-28-5 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a carbamate-protected amine and two hydroxyl groups on a pentyl backbone, presents a versatile scaffold for the synthesis of complex molecular architectures and potential pharmacophores. This guide provides a comprehensive overview of the molecular structure, stereochemistry, and conformational aspects of this compound. It details a robust, enantioselective synthetic pathway, outlines key analytical characterization techniques, and explores its potential biological significance as a chiral building block for novel therapeutics.

Introduction: The Significance of Chiral Amino Diols

Chiral 1,2-amino alcohols and related polyhydroxylated amino compounds are privileged structures in medicinal chemistry. Their stereospecific arrangement of functional groups allows for precise interactions with biological targets such as enzymes and receptors. The title compound, this compound, belongs to this important class of molecules. The presence of a benzyl carbamate (Cbz) protecting group on the amine offers stability and allows for selective deprotection in synthetic routes. The two hydroxyl groups provide sites for further functionalization or can participate in hydrogen bonding interactions with biological macromolecules. The inherent chirality at the C2 position is a critical feature for enantioselective recognition by biological systems, a cornerstone of modern drug design. Preliminary studies on related compounds suggest potential antibacterial and anti-inflammatory properties, making this structural motif a compelling starting point for drug discovery programs.[1]

Molecular Structure and Stereochemistry

The molecular structure of this compound is characterized by a five-carbon chain with key functional groups at specific positions.

Table 1: Key Structural Features

| Feature | Description |

| Chemical Formula | C13H19NO4[2] |

| Molecular Weight | 253.29 g/mol [1][2] |

| IUPAC Name | Benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate[1] |

| CAS Number | 478646-28-5[1][2] |

| Chiral Center | C2, with (R)-configuration |

| Key Functional Groups | Benzyl carbamate, Primary hydroxyl, Secondary hydroxyl |

The stereochemistry at the C2 position is crucial for the molecule's biological activity. The (R)-configuration dictates the spatial orientation of the substituents, which in turn governs its interaction with chiral biological environments.

Conformational Analysis

The flexibility of the pentyl chain allows for multiple conformations. The molecule's preferred conformation in solution and when bound to a biological target will be influenced by a variety of factors, including intramolecular hydrogen bonding between the hydroxyl groups and the carbamate, as well as intermolecular interactions. Computational modeling and NMR studies on analogous structures suggest that conformations that minimize steric hindrance and maximize favorable intramolecular interactions are energetically favored.

Synthesis of this compound: A Proposed Enantioselective Route

A robust and enantioselective synthesis is paramount for accessing this chiral building block in high purity. A logical and efficient approach commences from the naturally occurring amino acid, (R)-glutamic acid, which provides the desired stereochemistry at the C2 position.

Synthetic Strategy

The proposed synthetic pathway involves two key steps:

-

N-Protection: The amino group of (R)-glutamic acid is protected with a benzyl carbamate (Cbz) group.

-

Reduction: Both carboxylic acid moieties of the N-Cbz protected glutamic acid are reduced to primary alcohols.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Cbz-(R)-Glutamic Acid

-

Dissolution: (R)-Glutamic acid is dissolved in an aqueous solution of sodium hydroxide at 0-5 °C.

-

Protection: Benzyl chloroformate is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The pH of the reaction mixture is kept basic by the concurrent addition of an aqueous sodium hydroxide solution.

-

Work-up: After the reaction is complete, the mixture is washed with a suitable organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the N-Cbz-(R)-glutamic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) yields the pure product.

Step 2: Synthesis of this compound

-

Reaction Setup: A solution of N-Cbz-(R)-glutamic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water, while maintaining a low temperature. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.

-

Extraction and Purification: The resulting slurry is filtered, and the solid is washed with THF. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3 ppm).- Benzylic protons of the Cbz group (singlet, ~5.1 ppm).- Protons on the pentyl chain, including diastereotopic protons adjacent to the chiral center.- Broad signals for the hydroxyl and amine protons (exchangeable with D₂O). |

| ¹³C NMR | - Aromatic carbons of the benzyl group (~127-136 ppm).- Carbonyl carbon of the carbamate (~156 ppm).- Benzylic carbon of the Cbz group (~67 ppm).- Carbons of the pentyl chain, including the chiral carbon at C2. |

| IR (Infrared Spectroscopy) | - Broad O-H stretch from the hydroxyl groups (~3300 cm⁻¹).- N-H stretch from the carbamate (~3300 cm⁻¹).- C=O stretch of the carbamate (~1690 cm⁻¹).- Aromatic C-H stretches (~3030 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the compound. |

Purity and Enantiomeric Excess

The chemical purity can be assessed by High-Performance Liquid Chromatography (HPLC) and elemental analysis. The enantiomeric excess (e.e.) is a critical parameter for chiral compounds and can be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Potential Applications in Drug Development

This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential applications of the title compound in drug development.

The diol functionality allows for the introduction of various substituents, leading to the creation of libraries of compounds for screening against different biological targets. The chiral amino alcohol motif is a common feature in many protease inhibitors, where the stereochemistry is critical for potent and selective binding to the enzyme's active site. Furthermore, the structural similarity to natural amino sugars makes this compound a potential scaffold for the development of glycomimetics, which can interfere with carbohydrate-mediated biological processes.

Conclusion

This compound is a strategically important chiral molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a plausible and detailed enantioselective synthetic route, and a discussion of its analytical characterization and potential applications. As the demand for enantiomerically pure compounds in drug development continues to grow, the utility of such versatile chiral building blocks will undoubtedly increase, paving the way for the discovery of novel and effective therapeutics.

References

-

PubChem. Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate. Available at: [Link]

-

MySkinRecipes. (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. Available at: [Link]

-

Organic Syntheses. Reduction of L-Valine to (S)-(+)-2-Amino-3-methyl-1-butanol. Available at: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Introduction

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a 1,2-amino alcohol motif, a privileged scaffold found in numerous biologically active compounds and natural products.[1][2] The stereospecific presentation of the amine and adjacent hydroxyl group, along with the terminal primary alcohol, provides three distinct points for further chemical modification. The carbobenzyloxy (Cbz) group serves as a robust and readily cleavable protecting group for the amine, making this molecule a versatile intermediate for the synthesis of more complex chiral molecules.[3][][5]

This guide provides a detailed exploration of a reliable and efficient synthesis pathway for this compound, focusing on the underlying chemical principles, strategic decisions, and practical execution. The primary audience for this document includes researchers, synthetic chemists, and professionals in the field of drug discovery and development who require a comprehensive understanding of stereoselective synthesis.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is the cornerstone of an efficient synthesis plan. For this compound, the most straightforward approach involves leveraging the "chiral pool," using a readily available and enantiomerically pure starting material that already contains the required stereocenter.

Caption: Retrosynthetic analysis of the target molecule.

The key disconnections are:

-

Carbamate Formation: The Cbz-protected amine can be disconnected to reveal the parent amino diol, (R)-2-aminopentane-1,5-diol[6][7], and a suitable carboxybenzylating agent like benzyl chloroformate.

-

Chiral Precursor: The (R)-2-aminopentane-1,5-diol possesses the critical (R)-stereocenter at the C2 position. This stereochemistry is identical to that found in the naturally occurring and inexpensive amino acid, (R)-Glutamic acid (more commonly known as D-Glutamic acid). This makes D-glutamic acid an ideal starting material from the chiral pool. The synthesis then becomes a task of functional group manipulation, specifically the reduction of both carboxylic acid moieties to primary alcohols.

This chiral pool approach is often more efficient and cost-effective for producing enantiomerically pure compounds compared to de novo asymmetric synthesis, which would require expensive chiral catalysts and potentially more complex purification steps to ensure high enantiomeric excess.[8]

Pathway I: Synthesis from the Chiral Pool (D-Glutamic Acid)

This pathway is the most direct and widely recognized method for preparing the title compound. It involves two primary transformations: N-protection followed by a complete reduction of the carboxylic acid groups.

Caption: Workflow for synthesis from D-Glutamic Acid.

Causality Behind Experimental Choices

-

Step 1: N-Protection. The amine functional group is a potent nucleophile and is also basic. During the subsequent reduction step with a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄), an unprotected amine would react violently to release hydrogen gas and form aluminum-nitrogen species, consuming the reagent and leading to a complex mixture of products. The Cbz group is chosen for several reasons:

-

It is easily introduced under mild, aqueous basic conditions (Schotten-Baumann reaction).[9]

-

It forms a stable carbamate that is unreactive towards strong reducing agents like LiAlH₄.[5]

-

It can be cleanly removed under mild conditions via catalytic hydrogenolysis (H₂/Pd-C), which typically does not affect other functional groups like alcohols, making it an excellent choice for multi-step synthesis.[3][9]

-

-

Step 2: Reduction. Both carboxylic acid groups must be reduced to primary alcohols. Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride (NaBH₄). Therefore, a powerful reducing agent is required.

-

Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for the simultaneous reduction of both carboxylic acids and amides/carbamates (though carbamates are more resistant). It is highly reactive and non-selective, which is advantageous here as both acid groups need to be reduced. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent violent decomposition of the reagent with water.

-

Borane (BH₃•THF): Borane is an alternative that also effectively reduces carboxylic acids. It is often considered milder than LiAlH₄ and can sometimes offer better selectivity if other reducible functional groups are present. However, for this complete reduction, LiAlH₄ is highly effective and conventional.

-

Detailed Experimental Protocol

Materials and Reagents:

-

D-Glutamic Acid

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Lithium Aluminum Hydride (LiAlH₄), 1M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl Ether

-

Ethyl Acetate

-

Hexanes

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Rochelle's salt (Potassium sodium tartrate tetrahydrate)

-

Hydrochloric Acid (HCl), 1M

-

Sodium Hydroxide (NaOH), 1M

-

Silica Gel for column chromatography

Step 1: Synthesis of (R)-2-((Benzyloxy)carbonylamino)pentanedioic acid (N-Cbz-D-Glutamic Acid)

-

Dissolution: In a 250 mL round-bottom flask, dissolve D-Glutamic acid (10.0 g, 68.0 mmol) in 100 mL of a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Stir until all solids are dissolved. The solution will be basic.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

-

Addition of Cbz-Cl: Add Benzyl Chloroformate (12.8 g, 10.7 mL, 75.0 mmol, 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. A white precipitate may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.

-

Work-up (Acidification): Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding 1M HCl. A thick white precipitate of the product will form.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a white solid or viscous oil. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

CAUTION: This step uses Lithium Aluminum Hydride, a pyrophoric reagent that reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: In a dry 500 mL three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a 1M solution of LiAlH₄ in THF (204 mL, 204 mmol, 3.0 eq). Cool the solution to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the crude N-Cbz-D-Glutamic Acid (assuming 68.0 mmol) from the previous step in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ solution over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Work-up (Quenching): Cool the reaction flask back down to 0 °C in an ice bath. Quench the reaction extremely carefully by the sequential, dropwise addition of:

-

7.7 mL of water

-

7.7 mL of 15% aqueous NaOH

-

23 mL of water (This is the Fieser workup method, which results in a granular precipitate of aluminum salts that is easy to filter).

-

-

Filtration and Extraction: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and Ethyl Acetate. Combine the filtrates and concentrate under reduced pressure.

-

Purification: The crude product will be a viscous oil or waxy solid. Purify by silica gel column chromatography, typically using a gradient elution system (e.g., 50% to 100% Ethyl Acetate in Hexanes, followed by 5-10% Methanol in Dichloromethane) to isolate the pure product.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | N-Protection | D-Glutamic Acid, Benzyl Chloroformate, NaHCO₃ | 90-98% | >95% (crude) |

| 2 | Di-reduction | N-Cbz-D-Glutamic Acid, Lithium Aluminum Hydride | 75-85% | >97% after chromatography[10] |

Final Product Characteristics:

-

Molecular Formula: C₁₃H₁₉NO₄[10]

-

Molecular Weight: 253.29 g/mol [10]

-

Appearance: Typically a white to off-white solid or a colorless, viscous oil.

Alternative Strategies: Asymmetric Synthesis

While the chiral pool approach is highly effective, it's important to recognize alternative strategies rooted in asymmetric catalysis. These methods build the chiral center from achiral or prochiral precursors.

One hypothetical route could involve the asymmetric reduction of a γ-keto ester.[11]

Caption: A potential asymmetric synthesis concept.

Rationale and Challenges:

-

Stereocontrol: This route would require two highly selective reductions. The first, an asymmetric ketone reduction, would establish the C2 stereocenter.[12][13][14][15] The diastereoselectivity of this step would be crucial.

-

Reagent Compatibility: The subsequent reduction of the ester and the azide must not affect the newly formed stereocenter. For instance, reducing the ester with LiBH₄ could be done in the presence of the azide, followed by a separate catalytic hydrogenation to reduce the azide to the amine.

-

Complexity: This approach involves more steps and requires careful optimization of the asymmetric reaction to achieve high enantiomeric excess (ee). It is generally more complex and costly than the chiral pool synthesis for this specific target.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a chiral pool strategy starting from D-Glutamic acid. This two-step process, involving N-Cbz protection followed by a comprehensive reduction with LiAlH₄, leverages a readily available, enantiopure starting material to circumvent the challenges of de novo asymmetric synthesis. The choice of the Cbz protecting group is strategic, offering stability during the harsh reduction step and facilitating easy removal in subsequent synthetic transformations. This guide provides the foundational knowledge and a detailed, actionable protocol for researchers to successfully synthesize this valuable chiral building block for applications in pharmaceutical and chemical research.

References

-

Klake, R. K., Edwards, M. D., & Sieber, J. D. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH. Available at: [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Available at: [Link]

-

Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. (n.d.). Thieme Chemistry. Available at: [Link]

-

Synthesis of 1,2-amino alcohols. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. (n.d.). ResearchGate. Available at: [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Available at: [Link]

-

Enantioselective reduction of ketones. (n.d.). Wikipedia. Available at: [Link]

-

Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022, October 12). Nature Communications. Available at: [Link]

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Stereoselective Synthesis of Chiral Molecules. (n.d.). Encyclopedia.pub. Available at: [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). MDPI. Available at: [Link]

- Stereoselective reduction of carbonyl compounds. (n.d.). Google Patents.

-

Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (2025, April 15). PMC - NIH. Available at: [Link]

-

Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Available at: [Link]

-

Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. (2020, June 29). PMC - NIH. Available at: [Link]

-

Amino Acid-Protecting Groups. (n.d.). ResearchGate. Available at: [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). Molecules. Available at: [Link]

-

Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter. Available at: [Link]

-

Amino Acid-Protecting Groups. (2019, November 19). Available at: [Link]

-

13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Available at: [Link]

-

Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans‐ML‐SI3. (2021, October 12). Wiley Online Library. Available at: [Link]

-

Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. (n.d.). PMC. Available at: [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Available at: [Link]

-

(2s)-2-Aminopentane-1,5-diol. (n.d.). PubChem - NIH. Available at: [Link]

-

Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines. (2017, January 12). PubMed. Available at: [Link]

-

Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023, February 21). PMC - PubMed Central. Available at: [Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.

-

Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (n.d.). PMC - PubMed Central. Available at: [Link]

-

A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][1][2]dioxol]. (n.d.). Google Patents. Available at:

-

2-Aminopentane-1,5-diol. (n.d.). PubChem. Available at: [Link]

-

Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (n.d.). ResearchGate. Available at: [Link]

- Synthesis method of 3-amino-1,2-propanediol. (n.d.). Google Patents.

-

1,4-Butanediol. (n.d.). Wikipedia. Available at: [Link]

Sources

- 1. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (2s)-2-Aminopentane-1,5-diol | C5H13NO2 | CID 11829415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminopentane-1,5-diol | C5H13NO2 | CID 299004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. calpaclab.com [calpaclab.com]

- 11. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. EP0963972A2 - Stereoselective reduction of carbonyl compounds - Google Patents [patents.google.com]

- 15. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ensuring the Chiral Purity of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Abstract

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are directly dependent on the correct enantiomeric form.[1][2] This guide provides an in-depth technical overview of the critical aspects of synthesizing and analyzing this compound to ensure high chiral purity. We will explore the causality behind synthetic choices aimed at preserving stereochemistry and detail robust analytical methodologies for the precise determination of enantiomeric excess (e.e.). This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of quality and scientific integrity in pharmaceutical manufacturing.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property of molecules that has profound implications in pharmacology.[3] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit significantly different pharmacological and toxicological profiles.[4] This is because biological systems, such as enzymes and receptors, are inherently chiral and can interact differently with each enantiomer.[1]

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that underscore the importance of characterizing the stereochemistry of new drugs.[1][4] These regulations necessitate that the absolute stereochemistry of chiral compounds is established early in development to ensure the validity of clinical data and the safety of the final drug product.[1] Consequently, the development of single-enantiomer drugs is now standard practice, making the control of chiral purity a critical quality attribute.[3][5]

This compound, with its defined stereocenter at the C2 position, serves as a key intermediate.[6][7] Any contamination with its corresponding (S)-enantiomer can lead to impurities in the final API, potentially reducing efficacy or introducing off-target effects. Therefore, a robust control strategy, encompassing both synthesis and analysis, is essential.

Synthetic Strategies: Preserving Stereochemical Integrity

The synthesis of this compound with high chiral purity hinges on starting with a chirally pure precursor and maintaining that integrity throughout the synthetic sequence. The most common approach involves the use of a chiral pool starting material, such as a derivative of (R)-glutamic acid or another suitable chiral amine.

A plausible synthetic pathway begins with a chiral amino alcohol, which is then protected with a benzyloxycarbonyl (Cbz) group. The subsequent steps must be carefully chosen to avoid racemization at the stereocenter.

Key Considerations for a Chirally-Controlled Synthesis:

-

Starting Material Purity: The enantiomeric purity of the initial chiral precursor is the foundation of the entire process. It is crucial to source or synthesize this material with the highest possible enantiomeric excess.

-

Reaction Conditions: Conditions that can lead to racemization, such as strongly acidic or basic environments, or high temperatures, should be avoided, particularly when the stereocenter is adjacent to a carbonyl group or other activating functionality.

-

Reagent Selection: The choice of reagents for transformations, such as the introduction of the Cbz protecting group using benzyl chloroformate, should be made to ensure mild reaction conditions that do not compromise the stereocenter.[8]

Analytical Methodologies for Chiral Purity Determination

The direct analysis of enantiomers is the gold standard for determining chiral purity.[9] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable technique for this purpose.[5][10]

Chiral HPLC: The Core of Enantiomeric Excess Analysis

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[9] The development of a robust chiral HPLC method is a multi-step process that requires careful optimization.

Step-by-Step Protocol for Chiral HPLC Analysis:

-

Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for separating a wide range of chiral compounds, including carbamates.[10][11] A screening of columns like Chiralcel® OD-H and Chiralpak® AD-H is a logical starting point.[9]

-

Mobile Phase Selection:

-

For normal-phase chromatography, a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is typically used.[9]

-

The ratio of hexane to alcohol is adjusted to optimize retention time and resolution.

-

For basic compounds like carbamates, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and prevent tailing.[9]

-

-

Detection: UV detection is suitable for this compound due to the presence of the benzyl chromophore. A wavelength of approximately 210-220 nm is generally appropriate.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter if necessary.

-

Analysis and Quantification:

-

Inject a solution of the racemic mixture to identify the retention times of both the (R)- and (S)-enantiomers.

-

Inject the sample of this compound.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

-

Data Interpretation and System Suitability

A successful chiral separation is characterized by baseline resolution between the two enantiomer peaks. The table below summarizes typical parameters for a validated chiral HPLC method.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | > 1.5 | Ensures accurate integration and quantification of each enantiomer. |

| Tailing Factor (Tf) | 0.8 - 1.5 | Indicates good peak symmetry and chromatographic performance. |

| % RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | Demonstrates the precision and reproducibility of the method. |

| Limit of Quantitation (LOQ) | Sufficient to detect <0.1% of the undesired enantiomer | Ensures the method is sensitive enough to control impurities at required levels. |

Alternative and Complementary Techniques

While chiral HPLC is the primary method, other techniques can provide complementary information:

-

Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent than HPLC.

-

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Can be used to determine enantiomeric excess, although it is generally less sensitive and precise than chromatographic methods for trace-level quantification.

-

Circular Dichroism (CD) Spectroscopy: A powerful tool for confirming the absolute configuration of the desired enantiomer.[12]

Conclusion: A Framework for Trustworthiness and Quality

Ensuring the chiral purity of this compound is a non-negotiable aspect of its use in pharmaceutical development. The self-validating system described in this guide, which pairs a chirally-controlled synthesis with a robust, high-resolution analytical method like chiral HPLC, provides the necessary framework for achieving this goal. By understanding the scientific principles behind each step—from preventing racemization during synthesis to achieving baseline separation in chromatography—researchers and drug development professionals can confidently produce and verify this critical building block to the highest standards of quality and safety, ultimately contributing to the development of effective and safe medicines.

References

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved from [Link]

-

Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

Agranat, I., Caner, H., & Caldwell, J. (2002). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 7(12), 925-937. [Link]

- Aboul-Enein, H. Y., & Ali, I. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Tiritan, M. E., Pinto, M., & Fernandes, C. (2016). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

- McConnell, O., Bach, A., Balibar, C., Byrne, N., Cai, Y., Carter, G., Chlenov, M., Di, L., Dolman, S., Farnsworth, J., Flanagan, J., Goldman, R., He, H., He, Y., Hill, D., Hoffman, R., Johnson, T., Kalgutkar, A., Khandelwal, A., … Zhang, L. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

-

Senkuttuvan, N., Komarasamy, B., Krishnamoorthy, R., Sarkar, S., Dhanasekaran, S., & Anaikutti, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(45), 33023-33037. [Link]

- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Rapid Method Scouting of Chiral Compounds. (n.d.). Shimadzu.

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.).

- McConathy, J., & Owens, M. J. (2003). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 7(12), 925–937.

- Al-Saeed, F. A., Al-Tamimi, S. A., & El-Tohamy, M. F. (2021).

- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020).

- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.).

- Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025).

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

- (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)

- Chiral HPLC Method Development. (n.d.). I.B.S.

-

A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][13][14]dioxol]. (n.d.). Google Patents.

- Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Buy this compound | 478646-28-5 [smolecule.com]

- 7. calpaclab.com [calpaclab.com]

- 8. WO2012158099A1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][1,3]dioxol]-4-yl]carbamate and intermediates in the process - Google Patents [patents.google.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants) - Google Patents [patents.google.com]

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate solubility data

An In-Depth Technical Guide to the Solubility Characterization of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation design, and performance in preclinical assays.[1][2][3] This guide provides a comprehensive technical framework for the systematic characterization of the aqueous and organic solubility of this compound, a chiral compound with potential applications in medicinal chemistry.[4] In the absence of publicly available experimental data, this document outlines the foundational principles and detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. It is designed to equip researchers, drug discovery scientists, and formulation experts with the necessary methodologies to generate reliable and reproducible solubility data, thereby enabling informed decision-making throughout the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

This compound (Molecular Formula: C₁₃H₁₉NO₄, Molecular Weight: ~253.29 g/mol ) is a chiral building block of interest in pharmaceutical synthesis.[4] Its structure features a hydrophilic diol backbone, which suggests a potential for aqueous solubility, counterbalanced by a more lipophilic benzyl carbamate moiety. The presence of two hydroxyl groups and a carbamate functional group allows for significant hydrogen bonding, a key factor in molecular interactions and solubility.[4]

Understanding the solubility of this compound is paramount. Poor aqueous solubility is a leading cause of failure for promising drug candidates, leading to low or erratic absorption, diminished bioavailability, and challenges in developing viable intravenous or oral dosage forms.[1][2] Therefore, a thorough investigation of a compound's solubility profile is not merely a characterization step but a foundational pillar of risk assessment and mitigation in drug discovery. This guide details the authoritative "shake-flask" method for determining true thermodynamic solubility and a high-throughput kinetic assay for early-stage screening, coupled with robust UPLC-MS/MS analytical quantification.

Predicted Physicochemical Properties and Solubility Behavior

The molecular structure of this compound provides key insights into its expected solubility:

-

Hydrophilic Moiety: The 1,5-dihydroxypentan-2-yl portion of the molecule is derived from 2-aminopentane-1,5-diol.[5][6] Diols are typically water-miscible or highly soluble due to their ability to form multiple hydrogen bonds with water molecules.[7][8]

-

Hydrophobic Moiety: The benzyl carbamate group introduces a non-polar, aromatic ring, which will decrease overall aqueous solubility. The parent compound, benzyl carbamate, is itself only moderately soluble in water.[9]

-

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (two -OH groups, one N-H group) and acceptors (four oxygen atoms), which should enhance its interaction with polar protic solvents like water.[4]

-

pH-Dependence: While carbamates are generally considered neutral, the nitrogen atom can exhibit very weak basicity. Therefore, assessing solubility across a physiologically relevant pH range (1.2 to 7.5) is crucial, as even minor ionization changes can impact solubility.[10][11]

Based on this analysis, the compound is predicted to have moderate aqueous solubility, which can be modulated by pH and the choice of co-solvents.

Part 1: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium, representing the true, stable solubility value.[12][13] The internationally recognized gold-standard for this measurement is the Shake-Flask method.[11][13]

Causality Behind Experimental Choices

-

Method Selection: The Shake-Flask method is chosen for its reliability and direct measurement of the equilibrium state, which is critical for regulatory submissions and definitive formulation decisions.[13]

-

Temperature Control: Experiments are conducted at 37 ± 1 °C to mimic physiological conditions relevant to oral drug absorption.[11]

-

pH Range: A pH range of 1.2, 4.5, and 6.8 is mandated by regulatory guidelines (e.g., WHO) to simulate the gastrointestinal tract environments (stomach, upper and lower intestine).[11]

-

Equilibration Time: The system must be agitated long enough to ensure equilibrium is reached. This is confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[11]

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the workflow for the Shake-Flask method.

Caption: Fig 1. Shake-Flask Thermodynamic Solubility Workflow.

Step-by-Step Experimental Protocol: Shake-Flask Method

-

Preparation: a. Prepare pharmacopoeial buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[11] b. Add an excess amount of solid this compound to several glass vials (in triplicate for each pH condition) to ensure undissolved solid remains at equilibrium. A starting point is 2-10 mg of solid in 1 mL of buffer.

-

Equilibration: a. Seal the vials and place them in an orbital shaker or similar agitation device maintained at 37 ± 1 °C. b. Agitate the samples continuously.

-

Sampling and Phase Separation: a. At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for 30 minutes for coarse settling. b. Withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent drug adsorption onto the filter membrane. c. Immediately dilute the clear filtrate with the mobile phase to be used for analysis to prevent precipitation.

-

Quantification: a. Analyze the concentration of the diluted filtrate using a validated UPLC-MS/MS or HPLC-UV method (see Part 4). b. Plot concentration versus time for each pH condition. Equilibrium is confirmed when consecutive time points show concentrations that do not deviate significantly (e.g., <10%).[11] The plateau concentration is the thermodynamic solubility.

Part 2: Kinetic Solubility Profiling

Kinetic solubility is a high-throughput measure of how readily a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[14] While it can overestimate true thermodynamic solubility, it is invaluable for rapidly ranking compounds during early lead identification and optimization.[3][15] Nephelometry, which measures light scattering from precipitated particles, is a standard method for this assay.[3]

Workflow for Kinetic Solubility Determination

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Buy this compound | 478646-28-5 [smolecule.com]

- 5. (2s)-2-Aminopentane-1,5-diol | C5H13NO2 | CID 11829415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminopentane-1,5-diol | C5H13NO2 | CID 299004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]

- 8. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. sciforum.net [sciforum.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. inventivapharma.com [inventivapharma.com]

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate: A Technical Guide to Unlocking its Therapeutic Potential

Abstract

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral molecule featuring a carbamate functional group, a structural motif of significant interest in medicinal chemistry. While its application as a chiral building block in organic synthesis is recognized, its biological activity remains largely unexplored. Preliminary, unsubstantiated claims suggest potential antibacterial and anti-inflammatory properties. This technical guide provides a comprehensive framework for the systematic investigation of these potential therapeutic activities. It is designed for researchers, scientists, and drug development professionals, offering a roadmap for the synthesis, in vitro evaluation, and mechanistic elucidation of this promising compound. The guide details robust experimental protocols, explains the scientific rationale behind methodological choices, and proposes potential mechanisms of action based on the chemical structure of the target molecule and the known activities of related compounds.

Introduction: The Therapeutic Promise of Carbamates and the Unexplored Potential of this compound

The carbamate functional group is a cornerstone in modern drug design, prized for its chemical stability and its ability to act as a peptide bond isostere, which can enhance a molecule's permeability across cellular membranes.[1] Carbamate derivatives have found applications as anticholinesterase agents for the treatment of Alzheimer's disease, as well as in antiviral and anticancer therapies.[2] The specific molecule, this compound (Figure 1), presents a unique combination of a benzyl-protected carbamate, a chiral center, and two hydroxyl groups. This structure suggests the potential for specific interactions with biological targets through hydrogen bonding and stereoselective recognition.[3]

Despite its intriguing structure, there is a notable absence of peer-reviewed literature detailing the biological activities of this compound. Commercial suppliers allude to potential antibacterial and anti-inflammatory effects, yet these claims lack empirical support.[3] This guide, therefore, serves as a comprehensive research prospectus, outlining a rigorous scientific plan to systematically evaluate these putative activities and to lay the groundwork for potential future drug development.

Figure 1: Chemical Structure of this compound

Caption: The structure highlights the key functional groups: a benzyl carbamate, a chiral center at C2, and primary and secondary hydroxyl groups.

Proposed Synthesis of this compound

A stereoselective synthesis is paramount to ensure the enantiomeric purity of the target compound, which is crucial for elucidating its specific biological activities.[3] A plausible and efficient approach utilizes a chiral pool strategy, starting from a readily available and enantiomerically pure starting material such as L-glutamic acid. This method provides a cost-effective and reliable route to the desired (R)-enantiomer.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-benzyl (5-hydroxypentan-2-yl)carbamate from L-Glutamic Acid

-

Cyclization of L-Glutamic Acid: L-Glutamic acid is heated to approximately 180-190 °C to induce intramolecular cyclization and dehydration, yielding (S)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid).

-

Esterification: The resulting pyroglutamic acid is esterified with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux with Dean-Stark conditions to remove water, affording (S)-benzyl 2-oxopyrrolidine-5-carboxylate.

-

Reductive Opening: The lactam and ester moieties are reduced. A strong reducing agent like Lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent (e.g., THF) at 0 °C to room temperature will open the lactam ring and reduce the ester to a primary alcohol. Alternatively, a milder chemo-selective system such as sodium borohydride in the presence of iodine can be employed. This step is crucial as it establishes the 1,5-diol backbone and the stereocenter at C2. The product of this reaction is the intermediate amino alcohol.

Step 2: Carbamoylation of the Amino Alcohol

-

Protection of the Amino Group: The resulting (R)-2-amino-1,5-pentanediol is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water).

-

The solution is cooled to 0 °C, and a base (e.g., sodium carbonate or sodium bicarbonate) is added.

-

Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Proposed Investigation of Biological Activity

Based on the preliminary, uncited suggestions of antibacterial and anti-inflammatory properties, a two-pronged screening approach is proposed.

Antibacterial Activity Screening

A logical first step is to screen the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The structural features of the molecule, particularly the carbamate group, suggest potential disruption of bacterial cell wall synthesis or other essential enzymatic processes.[1]

Caption: A stepwise workflow for the evaluation of antibacterial activity.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be selected to cover a broad spectrum (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | ||

| Bacillus subtilis | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative |

Anti-inflammatory Activity Screening

The anti-inflammatory potential can be assessed through a series of in vitro assays that model key aspects of the inflammatory cascade.

Caption: A tiered approach for in vitro anti-inflammatory activity assessment.

Protein denaturation is a well-documented cause of inflammation.[4]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

-

Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

| Assay | IC₅₀ (µg/mL) |

| Protein Denaturation Inhibition | |

| RBC Membrane Stabilization | |

| Nitric Oxide Production Inhibition | |

| IL-6 Inhibition | |

| TNF-α Inhibition |

Hypothesized Mechanisms of Action

Potential Antibacterial Mechanism

Many carbamate-containing compounds exert their antibacterial effects by targeting essential bacterial enzymes. A plausible hypothesis for this compound is the inhibition of enzymes involved in cell wall biosynthesis, similar to some other classes of antibiotics. The diol functionality could also play a role in chelating metal ions essential for bacterial enzyme function.

Potential Anti-inflammatory Mechanism

The inflammatory response is a complex process involving multiple signaling pathways. A potential mechanism for the anti-inflammatory activity of the target compound could be the inhibition of key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) or the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a molecule with untapped therapeutic potential. Its chiral nature and the presence of a carbamate moiety make it an attractive candidate for drug discovery. This technical guide provides a robust and scientifically grounded framework for the initial exploration of its putative antibacterial and anti-inflammatory activities. The successful execution of the proposed research plan will not only validate or refute the preliminary claims but also provide valuable insights into the structure-activity relationships of this class of compounds. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and a comprehensive toxicological evaluation.

References

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

(R)-Benzyl (1, 5-dihydroxypentan-2-yl)carbamate, min 97%, 1 gram. (n.d.). Chemical Store. Retrieved January 9, 2026, from [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Al-Henhena, N., et al. (2015). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLOS ONE, 10(7), e0132148.

- Jadhav, S. B., et al. (2024).

-

Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram‐positive bacteria. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2024, January 1). ResearchGate. Retrieved January 9, 2026, from [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

- Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. (2017, January 5).

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. (2022, December 24). Molecules, 28(1), 143.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology, 13, 960202.

-

Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024, January 29). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Editorial: Discovery of novel plant-derived compounds with antibacterial actions against antibiotic-resistant bacteria, volume II. (n.d.). Frontiers. Retrieved January 9, 2026, from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Investigation of Analgesic, Anti-Inflammatory, and Thrombolytic Effects of Methanolic Extract and Its Fractions of Dischidia bengalensis: In Vitro and In Vivo Studies with In Silico Interventions. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

- Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005, July 15). Bioorganic & Medicinal Chemistry Letters, 15(14), 3331-3335.

- Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. (2023, November 3). Journal of Chemistry, 2023, 1-18.

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

Sources

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. chiralen.com [chiralen.com]

- 3. New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

The Strategic Application of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate in Asymmetric Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate, a Cbz-protected chiral amino diol, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing a stereodefined secondary amine, a primary alcohol, and a primary hydroxyl group, offers a powerful platform for the construction of complex, stereochemically rich target molecules. This guide provides a comprehensive overview of this chiral synthon, from its enantioselective synthesis to its strategic application in the assembly of medicinally relevant scaffolds. Detailed experimental protocols, mechanistic insights, and a thorough characterization data summary are presented to enable its effective utilization in research and development settings.

Introduction: The Imperative for Chiral Building Blocks in Drug Discovery

The vast majority of biological targets, including enzymes and receptors, are inherently chiral. Consequently, the enantiomers of a chiral drug molecule often exhibit significantly different pharmacological and toxicological profiles. This reality has driven the pharmaceutical industry towards the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects. The efficient construction of these enantiomerically pure molecules relies heavily on the availability of a robust toolbox of chiral building blocks.[1]

This compound (Figure 1) is a prime example of such a building block. Its utility stems from the orthogonal reactivity of its functional groups, allowing for selective manipulation and elaboration into more complex structures. The benzyloxycarbonyl (Cbz) protecting group provides a stable yet readily cleavable handle for the amino functionality, while the two hydroxyl groups offer sites for oxidation, esterification, or conversion into other functional moieties.

Figure 1: Structure of this compound

Caption: Chemical structure and key identifiers of the title compound.

Enantioselective Synthesis: A Protocol from a Chiral Pool Precursor

The most common and reliable route to this compound involves the reduction of a diester derived from the chiral pool starting material, L-glutamic acid. This approach ensures high enantiopurity of the final product.

Synthetic Scheme

The overall transformation is depicted in the following scheme:

Caption: Synthesis of the title compound via reduction of a glutamic acid derivative.

Detailed Experimental Protocol

-

Materials and Equipment:

-

(S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol (EtOH)

-

Anhydrous tetrahydrofuran (THF)

-

Acetic acid

-

Ethyl acetate

-

n-Heptane

-

Four-necked round-bottom flask equipped with a dropping funnel, thermometer, and mechanical stirrer

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

In a dry four-necked flask, add (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate (150 g).

-

Cool the reaction vessel to 0-10 °C using an ice bath.

-

Add anhydrous tetrahydrofuran (150 g) to dissolve the starting material.

-

Slowly add sodium borohydride (29 g) to the stirred solution.

-

Add anhydrous ethanol (72 g) dropwise, maintaining the temperature between 10-15 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the dropwise addition of acetic acid (90 g), ensuring the temperature does not rise significantly.

-

Adjust the pH of the reaction mixture to 4-5.

-

Add water (330 g) and ethyl acetate (350 g) and transfer the mixture to a separatory funnel.

-

Separate the organic phase and wash sequentially with saturated sodium carbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure at a temperature below 45 °C to yield a solid crude product.

-

Triturate the crude solid with n-heptane (102 g), filter, and dry to afford this compound as a white to off-white solid.

-

-

Expected Yield and Purity:

-

Yield: ~90%

-

Chemical Purity: >96%

-

Optical Purity: >99.8%

-

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of this compound is essential for its use in synthesis. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₄ |

| Molecular Weight | 253.29 g/mol |

| CAS Number | 478646-28-5 |

| Appearance | White to off-white solid |

| Boiling Point | 485.2 ± 45.0 °C (Predicted) |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8 °C |

Spectroscopic Data: While a full experimental spectrum is not publicly available, the expected NMR and IR data can be predicted based on the structure and data from similar compounds.

-

¹H NMR (predicted):

-

δ 7.30-7.40 (m, 5H, Ar-H)

-

δ 5.10 (s, 2H, -CH₂-Ph)

-

δ 3.40-3.70 (m, 5H, -CH(NH)-, -CH₂OH, -CH₂OH)

-

δ 1.40-1.70 (m, 4H, -CH₂-CH₂-)

-

-

¹³C NMR (predicted):

-

δ 156.5 (C=O, carbamate)

-

δ 136.8 (Ar-C, quat.)

-

δ 128.5, 128.0, 127.8 (Ar-CH)

-

δ 66.8 (-CH₂-Ph)

-

δ 62.9 (-CH₂OH)

-

δ 60.5 (-CH₂OH)

-

δ 54.0 (-CH(NH)-)

-

δ 30.0 (-CH₂)

-

δ 28.0 (-CH₂)

-

-

IR (predicted, cm⁻¹):

-

3350 (br, O-H stretch)

-

3300 (N-H stretch)

-

3030 (Ar C-H stretch)

-

2940, 2870 (Aliphatic C-H stretch)

-

1690 (C=O stretch, carbamate)

-

1530 (N-H bend)

-

1250 (C-O stretch)

-

Strategic Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a chiral building block is best illustrated by its potential application in the synthesis of complex molecular targets, such as protease inhibitors. While a direct total synthesis utilizing this specific carbamate is not prominently featured in the literature, its structure is highly analogous to intermediates used in the synthesis of HIV protease inhibitors.

For instance, the synthesis of potent HIV protease inhibitors often involves the construction of a hydroxyethylene dipeptide isostere. The (R)-amino-1,5-diol backbone of our title compound provides a perfect scaffold for the elaboration into such a core structure.

Exemplary Synthetic Transformation: Towards a Protease Inhibitor Core

The following conceptual synthetic pathway illustrates how this compound could be employed in the synthesis of a key intermediate for a protease inhibitor.

Caption: A plausible synthetic route from the title compound to a protease inhibitor precursor.

Detailed Steps and Mechanistic Rationale:

-

Selective Protection of the Primary Hydroxyl Group: The primary hydroxyl group at the 5-position is sterically more accessible than the one at the 1-position. This allows for its selective protection with a bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS) chloride. This orthogonality is key to subsequent transformations.

-

Oxidation of the Remaining Primary Hydroxyl Group: With the 5-hydroxyl group protected, the 1-hydroxyl can be selectively oxidized to an aldehyde using a mild oxidizing agent like the Dess-Martin periodinane. This transformation sets the stage for the introduction of a side chain that will mimic the P1' residue of a natural peptide substrate.

-

Nucleophilic Addition to the Aldehyde: The newly formed aldehyde can then be reacted with a suitable nucleophile, such as a Grignard reagent or an organolithium species, to install the desired P1' side chain. This reaction proceeds with facial selectivity, often dictated by the existing stereocenter at C2, to generate a new stereocenter at the newly formed secondary alcohol.

This three-step sequence effectively transforms the readily available chiral building block into a more complex intermediate that is primed for further elaboration into a potent protease inhibitor. The Cbz-protected amine can be deprotected and coupled with another amino acid or a suitable capping group to complete the synthesis of the target molecule.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound represents a valuable and highly functionalized chiral building block for the synthesis of complex, enantiomerically pure molecules. Its straightforward synthesis from the chiral pool, coupled with the orthogonal reactivity of its functional groups, makes it an attractive starting material for the construction of a wide range of bioactive compounds, particularly in the area of protease inhibitor development. The detailed synthetic protocol and characterization data provided in this guide are intended to facilitate its broader adoption and application by the chemical and pharmaceutical research communities.

References

-